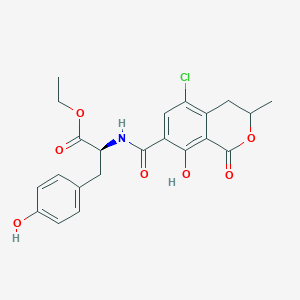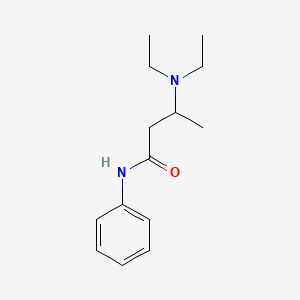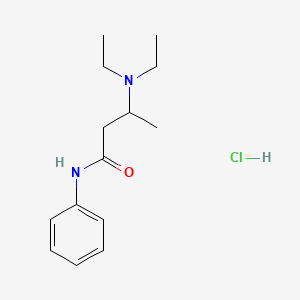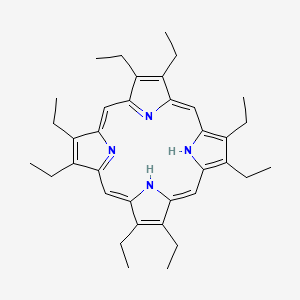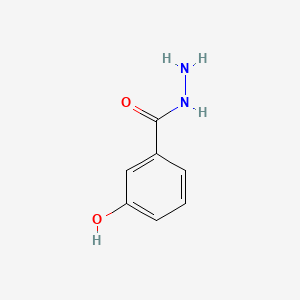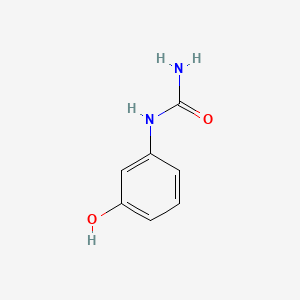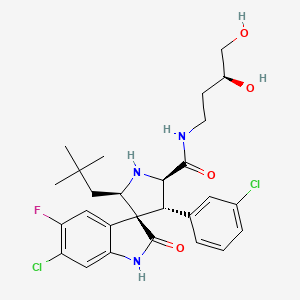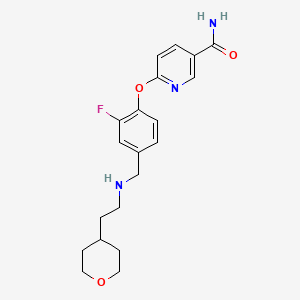
Ondelopran
描述
2-NP-AOZ, also known as 3-[(2-nitrophenyl)methyleneamino]-2-oxazolidinone, is a chemical compound with the molecular formula C10H9N3O4. It is a derivatized metabolite of the nitrofuran antiprotozoal and antibacterial agent furazolidone. This compound is formed from the tissue-bound furazolidone metabolite 3-amino-2-oxazolidinone after acid hydrolysis and derivatization with o-nitrobenzaldehyde .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-NP-AOZ involves the derivatization of 3-amino-2-oxazolidinone with o-nitrobenzaldehyde. The reaction typically occurs under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for 2-NP-AOZ are not extensively documented. the process generally involves the same principles as laboratory synthesis, scaled up to meet industrial demands. This includes the use of appropriate reaction vessels, temperature control, and purification techniques to ensure the quality and yield of the product.
化学反应分析
Types of Reactions: 2-NP-AOZ can undergo various chemical reactions, including:
Oxidation: The nitro group in 2-NP-AOZ can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The oxazolidinone ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted oxazolidinones .
科学研究应用
2-NP-AOZ has several scientific research applications, including:
作用机制
2-NP-AOZ exerts its effects primarily through its role as a metabolite of furazolidone. The compound is formed after the metabolism of furazolidone in animal tissues. The molecular targets and pathways involved include the interaction with bacterial enzymes and proteins, leading to the inhibition of bacterial growth and activity .
Similar Compounds:
3-amino-2-oxazolidinone (AOZ): The parent compound from which 2-NP-AOZ is derived.
2-NP-AMOZ: Another nitrophenyl derivative used for similar purposes.
2-NP-AHD: A related compound used in the detection of nitrofuran metabolites.
Uniqueness: 2-NP-AOZ is unique due to its specific derivatization with o-nitrobenzaldehyde, which makes it a valuable marker for the detection of furazolidone residues. Its chemical structure allows for precise and accurate detection in various analytical methods, making it a preferred choice in residue analysis .
属性
CAS 编号 |
676501-25-0 |
|---|---|
分子式 |
C20H24FN3O3 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
6-[2-fluoro-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H24FN3O3/c21-17-11-15(12-23-8-5-14-6-9-26-10-7-14)1-3-18(17)27-19-4-2-16(13-24-19)20(22)25/h1-4,11,13-14,23H,5-10,12H2,(H2,22,25) |
InChI 键 |
QWNDOCKIKKQJNN-UHFFFAOYSA-N |
SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
规范 SMILES |
C1COCCC1CCNCC2=CC(=C(C=C2)OC3=NC=C(C=C3)C(=O)N)F |
外观 |
Solid powder |
其他 CAS 编号 |
676501-25-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
LY2196044; LY 2196044; LY-2196044; Odelepran |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

